N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fluorophenyl group attached to an acetamide moiety, which is further linked to a thiazolo[3,2-a]pyrimidin-3-yl group with propyl substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and aldehydes
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazolo[3,2-a]pyrimidin-3-yl group can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Its unique structure may find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-fluorophenyl)benzamide
Cyclopentanecarboxamide, N-(4-fluorophenyl)-
Butanamide, N-(4-fluorophenyl)-
Benzamide, N-(4-fluorophenyl)-2-bromo-
Uniqueness: N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide stands out due to its unique combination of functional groups and structural complexity
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c1-2-3-13-8-16(23)21-14(10-24-17(21)20-13)9-15(22)19-12-6-4-11(18)5-7-12/h4-8,14H,2-3,9-10H2,1H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJORNWLWFRTGIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.